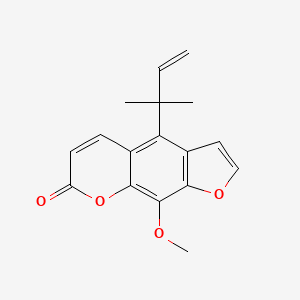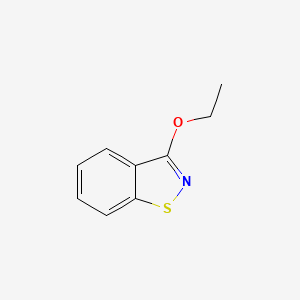
Ethyl-(2E)-2-Chlor-2-((2-(Trifluormethyl)phenyl)hydrazinyliden)acetat
Übersicht
Beschreibung
Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate is a useful research compound. Its molecular formula is C11H10ClF3N2O2 and its molecular weight is 294.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reaktionen unter sichtbarer Lichtbestrahlung
Die Verbindung kann in Reaktionen unter sichtbarer Lichtbestrahlung verwendet werden . Beispielsweise können Arylthiolatanionen mit Trifluormethylphenylsulfon Elektronen-Donor-Akzeptor-(EDA)-Komplexe bilden, die unter sichtbarer Lichtbestrahlung eine intramolekulare Einzel-Elektronen-Transfer-(SET)-Reaktion eingehen können .
Progesteronrezeptor-Antagonisten
Die Verbindung kann bei der Gestaltung und Synthese neuer Progesteronrezeptor-(PR)-Antagonisten verwendet werden . Die synthetisierten Phosphin-Boranderivate zeigten Log P-Werte in einer vorhersagbaren Weise .
Synthese von fluorierten Verbindungen
Die Verbindung kann für die Synthese von fluorierten Verbindungen verwendet werden . Fluor ist ein beliebtes Heteroatom für die Einarbeitung in kleine Moleküle in der lebenswissenschaftlich orientierten Forschung .
Arzneimittelforschung
Die Verbindung kann in der Arzneimittelforschung verwendet werden . Mehr als 50 Prozent der umsatzstärksten Arzneimittelmoleküle, die von der US-amerikanischen Food and Drug Administration (FDA) zugelassen wurden, enthalten Fluor .
Synthese der Trifluormethoxygruppe
Die Verbindung kann zur Synthese der Trifluormethoxygruppe verwendet werden . Diese Gruppe findet zunehmend Verwendung als Substituent in Bioaktiven .
Synthese von B-(Trifluormethyl)phenyl-Phosphin-Boranderivaten
Die Verbindung kann zur Synthese von B-(Trifluormethyl)phenyl-Phosphin-Boranderivaten verwendet werden . Diese Derivate haben gezeigt, dass sie eine PR-antagonistische Aktivität aufweisen .
Wirkmechanismus
Target of Action
It’s known that hydrazone-based switches, which this compound is a part of, have gained significant importance in various fields, including sensor technology, data and energy storage, drug delivery, and molecular machines . They can undergo reversible transitions between two or more states under the influence of external stimuli .
Mode of Action
The mechanism of activation of this compound relies on a gradual increase in T1 and T2 magnetic resonance imaging (MRI) relaxation times as pH decreases due to E/Z isomerization . This results in a change in the distance between fluorine atoms and the paramagnetic center . The reversible transition between E and Z−H+ isomers has been confirmed experimentally .
Biochemical Pathways
The compound’s ability to undergo e/z isomerization and interact with magnetic fields suggests it may influence pathways related to ph regulation and magnetic resonance imaging .
Pharmacokinetics
The compound has been found to have good solubility and stability in water , which could potentially impact its bioavailability.
Result of Action
Its ability to undergo e/z isomerization and interact with magnetic fields suggests it may influence cellular processes related to ph regulation and magnetic resonance imaging .
Action Environment
The compound’s solubility and stability in water suggest that it may be influenced by factors such as ph and temperature .
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-6-4-3-5-7(8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTWSMZTIFTQHU-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1C(F)(F)F)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35229-86-8 | |
| Record name | Ethyl (2E)-2-chloro-2-((2-(trifluoromethyl)phenyl)hydrazinylidene)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035229868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)


![Spiro[4.4]nonan-2-one](/img/structure/B1655285.png)
![1-Ethoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B1655286.png)
![4-[(E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethenyl]phenol](/img/structure/B1655287.png)
![8-Ethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1655288.png)

![Benzene, 1,1'-[sulfonylbis(methylene)]bis[3,4-dichloro-](/img/structure/B1655293.png)
![9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride](/img/structure/B1655294.png)


